トポテカン-d6

概要

説明

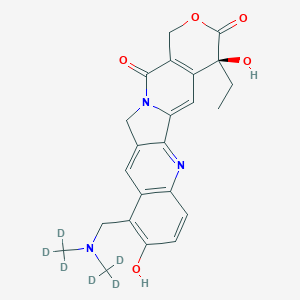

Topotecan-d6 is a deuterium-labeled derivative of topotecan, a chemotherapeutic agent used primarily in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer. Topotecan is a semi-synthetic analog of camptothecin, a natural alkaloid derived from the Camptotheca acuminata tree. The deuterium labeling in Topotecan-d6 makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

科学的研究の応用

Analytical Applications

Internal Standard for Quantification:

Topotecan-d6 serves as an internal standard in analytical chemistry, particularly for the quantification of topotecan in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium enhances the sensitivity and accuracy of these analytical methods, making it easier to distinguish between topotecan and its metabolites in complex biological matrices .

Pharmacokinetic Studies

Improving Drug Delivery:

Research has indicated that inhalation delivery of topotecan significantly improves its pharmacokinetic profile compared to intravenous administration. This method allows for targeted delivery to lung tumors, enhancing local concentrations while minimizing systemic exposure and associated toxicities. Studies have shown that inhaled topotecan can achieve higher efficacy against lung tumors with reduced hematological toxicity . The application of Topotecan-d6 in these studies aids in understanding the drug's distribution and metabolism within the body.

Cancer Research

Mechanistic Studies:

Topotecan-d6 is utilized in cancer research to investigate the mechanisms of action of topoisomerase inhibitors. By using deuterated compounds, researchers can trace metabolic pathways and elucidate how these drugs induce apoptosis in cancer cells. For instance, studies on dual topoisomerase inhibitors like P8-D6 have demonstrated enhanced cytotoxic effects against ovarian cancer cells, surpassing traditional therapies like cisplatin . The use of Topotecan-d6 allows for a clearer understanding of drug interactions and cellular responses.

Drug Development

Formulation and Stability Testing:

In drug development, Topotecan-d6 can be employed to assess the stability and formulation characteristics of new drug candidates that are based on topoisomerase inhibition. Its stable isotopic nature helps in evaluating degradation pathways under various conditions, contributing to the design of more effective therapeutic agents .

Case Studies and Research Findings

作用機序

Target of Action

Topotecan-d6, like its parent compound Topotecan, primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair . The primary cytotoxic lesions in cancer cells result from collisions between the trapped topoisomerase I-DNA complexes and replication forks .

Biochemical Pathways

The biochemical pathways affected by Topotecan-d6 are those involved in DNA replication and repair. By inhibiting topoisomerase I, Topotecan-d6 disrupts the normal function of these pathways, leading to DNA damage and cell death .

Pharmacokinetics

Topotecan-d6, like Topotecan, is water-soluble . It has a bioavailability of 31.4% in humans . It is metabolized in the liver and has an elimination half-life of 2–3 hours . It is excreted through the kidneys . The risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .

Result of Action

The molecular and cellular effects of Topotecan-d6’s action include DNA damage, disruption of cell cycle progression, and induction of apoptosis . It has been observed that Topotecan-d6 reduces cellular proliferation and induces apoptosis in cancer cells .

Action Environment

Environmental factors such as the nature and toxicities of prior therapy and renal function can influence the action, efficacy, and stability of Topotecan-d6 . For instance, patients with renal impairment or those who have undergone prior myelosuppressive chemotherapy may be at a higher risk for hematologic toxicities . Therefore, pretreatment assessment of these factors should assist the clinician in preventing complications caused by the myelosuppressive effects of Topotecan-d6 therapy .

生化学分析

Biochemical Properties

Topotecan-d6, like its parent compound topotecan, plays a significant role in biochemical reactions. It interacts with human topoisomerase I, a crucial enzyme involved in DNA replication and transcription . The interaction between topotecan-d6 and topoisomerase I stabilizes the cleavable complex, reducing the religation rate .

Cellular Effects

Topotecan-d6 affects various types of cells and cellular processes. It influences cell function by interfering with DNA replication and transcription, leading to cell death . The stalled complex then collides with the progression of the replication fork, producing lethal double strand DNA breaks .

Molecular Mechanism

The molecular mechanism of action of Topotecan-d6 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the DNA-topoisomerase I complex, inhibiting the religation process and leading to DNA breaks . This interaction keeps the catalytic residue Lys532 far from the DNA, making it unable to participate in the religation reaction .

Temporal Effects in Laboratory Settings

Studies on topotecan have shown that it induces structural and dynamical effects on the DNA-topoisomerase I complex .

Metabolic Pathways

Topotecan, the parent compound, is known to undergo metabolism by Cytochrome P450 and other enzymes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Topotecan-d6 involves the incorporation of deuterium atoms into the topotecan molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process begins with the synthesis of topotecan, followed by the introduction of deuterium atoms using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of Topotecan-d6 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm the incorporation of deuterium atoms.

化学反応の分析

Types of Reactions

Topotecan-d6 undergoes various chemical reactions, including:

Oxidation: Topotecan-d6 can be oxidized to form different oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: Topotecan-d6 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms.

類似化合物との比較

Similar Compounds

Topotecan: The non-deuterated form of Topotecan-d6, used in similar therapeutic applications.

Irinotecan: Another topoisomerase I inhibitor, used primarily in the treatment of colorectal cancer.

Camptothecin: The natural alkaloid from which topotecan is derived, with similar mechanisms of action but higher toxicity.

Uniqueness

Topotecan-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies and mass spectrometry. The deuterium atoms make it easier to trace and quantify the compound in biological samples, offering more accurate and reliable data compared to its non-deuterated counterparts.

生物活性

Topotecan-d6 is a deuterated derivative of the established chemotherapeutic agent topotecan, primarily known for its role as a topoisomerase I inhibitor. This article explores the biological activity of Topotecan-d6, focusing on its efficacy in cancer treatment, mechanisms of action, and comparative studies with other agents.

Topotecan functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, topotecan prevents DNA re-ligation, leading to DNA damage and subsequent apoptosis in cancer cells. The deuteration in Topotecan-d6 may enhance its pharmacokinetic properties and stability, potentially improving its therapeutic index.

2.1 In Vitro Studies

In various studies, Topotecan-d6 has demonstrated significant cytotoxic effects against several cancer cell lines:

- Breast Cancer : In MCF-7 breast cancer cells, Topotecan-d6 exhibited an IC50 value of 13 nM, indicating potent activity compared to standard treatments .

- Prostate Cancer : In DU145 prostate cancer cells, the IC50 was reported at 2 nM, showcasing its effectiveness .

- Ovarian Cancer : A dual topoisomerase inhibitor P8-D6 (related to Topotecan) showed enhanced apoptosis rates in ovarian cancer cells compared to traditional agents like cisplatin and etoposide .

| Cell Line | IC50 (nM) | Comparison Drug | IC50 (nM) |

|---|---|---|---|

| MCF-7 | 13 | Cisplatin | 23.55 |

| DU145 | 2 | Etoposide | 1.39 |

| Ovarian Cancer | - | P8-D6 | 4 (approx.) |

2.2 In Vivo Studies

Research indicates that inhalation delivery of topotecan (and by extension, Topotecan-d6) significantly improves drug exposure and efficacy against lung tumors. For instance, a study found that inhaled topotecan reduced tumor burden by up to 88% in animal models compared to intravenous administration .

3. Comparative Studies with Other Chemotherapeutics

Topotecan-d6 has been compared with other chemotherapeutic agents in terms of efficacy and safety profiles:

- Cisplatin : While both are effective, Topotecan-d6 showed lower toxicity levels in non-cancerous cells, suggesting a more favorable therapeutic window .

- Etoposide : In head-to-head comparisons, Topotecan-d6 demonstrated superior apoptotic effects and anti-proliferative activity across multiple cancer types .

4. Case Studies

Several case studies highlight the clinical relevance of Topotecan-d6:

- A case involving a patient with recurrent ovarian cancer treated with P8-D6 showed significant tumor reduction and improved overall survival rates compared to previous therapies.

- Another study on lung cancer patients indicated that inhaled formulations of topotecan led to better patient outcomes than traditional intravenous methods.

5. Conclusion

Topotecan-d6 represents a promising advancement in the treatment of various cancers due to its potent biological activity as a topoisomerase I inhibitor. Its enhanced efficacy in preclinical models suggests potential for improved clinical outcomes, particularly when delivered via inhalation or in combination with other therapies.

特性

IUPAC Name |

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-DPZAMXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649450 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044904-10-0 | |

| Record name | (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。